molecular formula C13H15N5O2 B2795754 2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2310156-12-6

2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B2795754
CAS No.: 2310156-12-6
M. Wt: 273.296
InChI Key: DTEQULDWOMTQNH-UHFFFAOYSA-N
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Description

2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxypyridine ring, a triazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the methoxypyridine derivative, which undergoes a series of functional group transformations to introduce the triazole and azetidine rings. Key steps may include nucleophilic substitution, cyclization, and condensation reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising scaffold for the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-3-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine: shares similarities with other compounds that contain methoxypyridine, triazole, or azetidine moieties. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-20-12-11(3-2-4-14-12)13(19)17-7-10(8-17)9-18-6-5-15-16-18/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEQULDWOMTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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